molecular formula C13H12O4 B12576664 4,5-Dimethoxy-2-naphthalenecarboxylic acid

4,5-Dimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B12576664
M. Wt: 232.23 g/mol
InChI Key: ALIUJDACFKDRMB-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-naphthalenecarboxylic acid is an organic compound with the molecular formula C13H12O4. It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 4 and 5 positions and a carboxylic acid group at the 2 position.

Preparation Methods

The synthesis of 4,5-Dimethoxy-2-naphthalenecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives, which are readily available.

    Carboxylation: The carboxylic acid group is introduced at the 2 position through a carboxylation reaction, often involving carbon dioxide and a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced catalytic systems and reaction conditions .

Chemical Reactions Analysis

4,5-Dimethoxy-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or halides.

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Scientific Research Applications

4,5-Dimethoxy-2-naphthalenecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets. The methoxy groups and carboxylic acid group play crucial roles in binding to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4,5-Dimethoxy-2-naphthalenecarboxylic acid can be compared with other naphthalene derivatives, such as:

These comparisons highlight the unique features of this compound, particularly its specific substitution pattern and functional groups, which contribute to its distinct properties and applications.

Properties

IUPAC Name

4,5-dimethoxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-16-10-5-3-4-8-6-9(13(14)15)7-11(17-2)12(8)10/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIUJDACFKDRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=CC(=C21)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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